Direct Comparison of B-Raf Kinase Inhibitory Activity Against Sorafenib and Series Analogs
In a direct head-to-head enzymatic assay using the ADP-Glo Kinase Assay platform, compound 8b (the target compound) demonstrated superior B-Raf inhibitory potency compared to both the FDA-approved multi-kinase inhibitor sorafenib and closely related in-series analogs 8a, 8c, and 8d [1][2].
| Evidence Dimension | B-Raf Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | 24.79 nM |
| Comparator Or Baseline | Sorafenib: 44.05 nM; Compound 8a: 31.80 nM; Compound 8c: 39.10 nM; Compound 8d: 44.60 nM |
| Quantified Difference | 1.8-fold more potent than sorafenib; 1.3-fold to 1.8-fold more potent than analogs 8a, 8c, 8d |
| Conditions | In vitro B-Raf kinase enzymatic assay (ADP-Glo Kinase Assay) |
Why This Matters
This quantifies a clear potency advantage over a clinical reference compound (sorafenib) and other available research candidates, making 8b the most potent B-Raf inhibitor within this specific dihydropyridazinone series for biochemical studies.
- [1] Thabit MG, Mostafa AS, et al. Design, synthesis and molecular modeling of phenyl dihydropyridazinone derivatives as B-Raf inhibitors with anticancer activity. Bioorganic Chemistry. 2020;103:104148. View Source
- [2] PubMed Abstract: Thabit MG, Mostafa AS, et al. Design, synthesis and molecular modeling of phenyl dihydropyridazinone derivatives as B-Raf inhibitors with anticancer activity. Bioorg Chem. 2020;103:104148. PMID: 32763518. View Source
